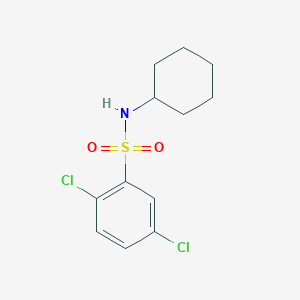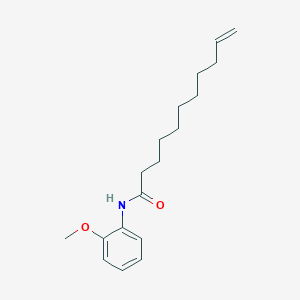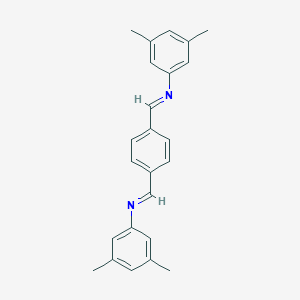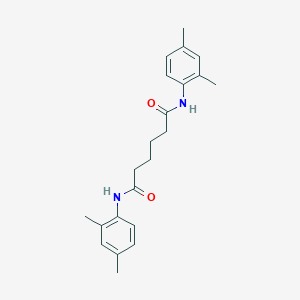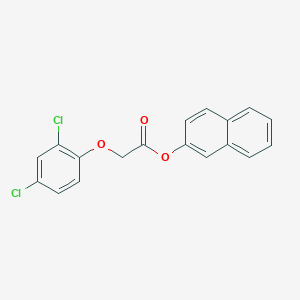
Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester, also known as dicamba, is a widely used herbicide in agriculture. It was first introduced in the 1960s and has since become a popular tool for controlling broadleaf weeds in crops such as corn, soybeans, and cotton. Dicamba is a selective herbicide, meaning it only targets certain types of plants, making it an effective and efficient option for farmers.
作用机制
Dicamba works by disrupting the plant's growth hormones, causing abnormal growth and eventually leading to the death of the plant. It is absorbed through the leaves and moves throughout the plant, causing damage to the vascular tissue and inhibiting the plant's ability to transport water and nutrients.
Biochemical and Physiological Effects
Dicamba has been found to have a low toxicity to humans and animals. However, it can cause eye and skin irritation, and inhalation of Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester can cause respiratory irritation. Dicamba has also been found to have negative effects on non-target plants, such as trees and shrubs, and can cause damage to nearby crops if not applied correctly.
实验室实验的优点和局限性
Dicamba is a widely used herbicide in agriculture, making it readily available for use in lab experiments. Its selective nature makes it a useful tool for studying plant growth and development. However, its potential negative effects on non-target plants and the environment should be taken into consideration when designing experiments.
未来方向
Research on Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester is ongoing, with a focus on developing new formulations that are more effective and have fewer negative effects on non-target plants. There is also interest in exploring the use of Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester in combination with other herbicides to increase its effectiveness and reduce the development of herbicide-resistant weeds. Additionally, research is being conducted to better understand the potential long-term effects of Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester use on the environment and human health.
合成方法
Dicamba can be synthesized through several methods, including the reaction between 2,4-dichlorophenol and naphthalene in the presence of acetic anhydride and an acid catalyst. Another method involves the reaction of 2,4-dichlorophenoxyacetic acid with naphthalene in the presence of a dehydrating agent.
科学研究应用
Dicamba has been extensively studied for its effectiveness in controlling weeds in various crops. It has been found to be particularly effective against glyphosate-resistant weeds, which have become a major problem for farmers in recent years. Dicamba has also been studied for its potential to increase crop yields by reducing competition from weeds.
属性
CAS 编号 |
67830-02-8 |
|---|---|
产品名称 |
Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester |
分子式 |
C18H12Cl2O3 |
分子量 |
347.2 g/mol |
IUPAC 名称 |
naphthalen-2-yl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C18H12Cl2O3/c19-14-6-8-17(16(20)10-14)22-11-18(21)23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2 |
InChI 键 |
FULJLCHCUMVROD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
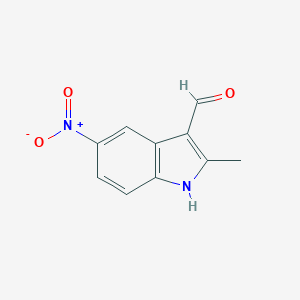
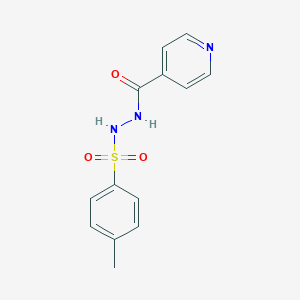
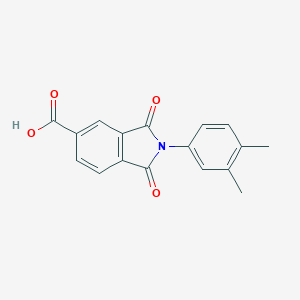

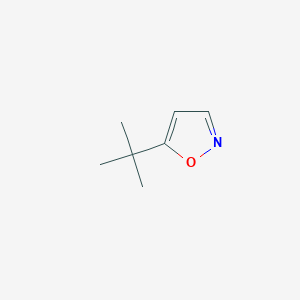
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
